REACTION_CXSMILES
|
[C:1]([Si:5]([CH3:8])([CH3:7])Cl)([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[S:16]1[CH:20]=[CH:19][C:18]([CH2:21][OH:22])=[CH:17]1>CN(C=O)C>[C:1]([Si:5]([CH3:8])([CH3:7])[O:22][CH2:21][C:18]1[CH:19]=[CH:20][S:16][CH:17]=1)([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
|
1.58 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)[Si](Cl)(C)C
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Name
|
|
Quantity
|
2.44 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.822 mL
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 60° C. for 2 h
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Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with saturated NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water and brine successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OCC1=CSC=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |